molecular formula C8H5FN2O B1149405 3-Cyano-5-fluorobenzamide CAS No. 1261674-22-9

3-Cyano-5-fluorobenzamide

Cat. No.: B1149405
CAS No.: 1261674-22-9
M. Wt: 164.1365032
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-fluorobenzamide is a benzamide derivative featuring a cyano group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. It serves as a critical scaffold in medicinal chemistry, particularly in the development of negative allosteric modulators (NAMs) targeting metabotropic glutamate receptor 5 (mGlu5), a receptor implicated in central nervous system (CNS) disorders such as anxiety and Parkinson’s disease . A key advantage of this compound lies in its synthetic accessibility: it can be prepared in a single step via coupling of commercially available 3-cyano-5-fluorobenzoic acid with amines under standard conditions, enabling rapid structure-activity relationship (SAR) exploration . Its CNS exposure in preclinical models further underscores its utility as a tool compound for neuropharmacological research .

Properties

IUPAC Name

3-cyano-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPMWTXQQSWIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-fluorobenzamide typically involves the reaction of 3-cyano-5-fluorobenzoic acid with appropriate amines under specific conditions. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents in a solvent like dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

    Substitution Reactions: Substituted benzamides.

    Hydrolysis: 3-Cyano-5-fluorobenzoic acid or its derivatives.

    Coupling Reactions:

Scientific Research Applications

3-Cyano-5-fluorobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-5-fluorobenzamide involves its interaction with specific molecular targets, such as metabotropic glutamate receptor 5 (mGlu5). It acts as a negative allosteric modulator, binding to a site distinct from the active site and altering the receptor’s conformation. This modulation affects the receptor’s signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-cyano-5-fluorobenzamide are influenced by its substituents. Below is a comparative analysis with analogs featuring variations in functional groups, synthesis, and applications.

Substituent-Driven Functional Differences

3-Chloro-4-ethoxy-5-fluorobenzamide
  • Substituents : Chloro (3-position), ethoxy (4-position), fluoro (5-position).
  • Limited data on biological activity are available, but its classification as a pharmaceutical intermediate suggests utility in multi-step syntheses rather than direct therapeutic use .
  • Synthesis: Likely requires multi-step procedures, contrasting with the single-step synthesis of this compound .
3-Fluoro-5-Nitrobenzohydrazide
  • Substituents : Nitro (5-position), fluoro (3-position).
3-Chlorobenzaldehyde
  • Substituents : Chloro (3-position), aldehyde functional group.
  • Key Differences :
    • The aldehyde group confers high reactivity, making it unsuitable for stable drug formulations.
    • Safety data highlight significant hazards (e.g., skin/eye irritation), contrasting with the benzamide scaffold’s relatively safer profile .

Pharmacological Relevance

Compound Name Target/Activity CNS Exposure Reference
This compound mGlu5 NAM (proven CNS activity) High
3-Chloro-4-ethoxy-5-fluorobenzamide No reported activity Unclear
3-Fluoro-5-Nitrobenzohydrazide Intermediate (no activity data) None

This compound stands out for its validated CNS activity and utility in neuropharmacology, whereas analogs serve primarily as intermediates or lack mechanistic data.

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